molecular formula C19H19NO3 B2365134 2-Isopropyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid CAS No. 1189749-27-6

2-Isopropyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

Cat. No.: B2365134
CAS No.: 1189749-27-6
M. Wt: 309.365
InChI Key: FWLSZYCFYMQYSO-UHFFFAOYSA-N
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Description

2-Isopropyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a tetrahydroisoquinoline (THIQ) derivative characterized by:

  • Position 2: Isopropyl group, contributing steric bulk and hydrophobicity.
  • Position 3: Phenyl substituent, enabling π-π interactions with aromatic residues in biological targets.
  • Position 4: Carboxylic acid moiety, enhancing solubility and enabling hydrogen bonding.

THIQ derivatives are widely explored for pharmacological applications, particularly as modulators of G-protein-coupled receptors (GPCRs) like FFA1 (GPR40) .

Properties

IUPAC Name

1-oxo-3-phenyl-2-propan-2-yl-3,4-dihydroisoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-12(2)20-17(13-8-4-3-5-9-13)16(19(22)23)14-10-6-7-11-15(14)18(20)21/h3-12,16-17H,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLSZYCFYMQYSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(C(C2=CC=CC=C2C1=O)C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The reaction between homophthalic anhydride and imines offers a direct route to 1-oxo-tetrahydroisoquinoline (THIQ) derivatives. As demonstrated by recent work, this method enables simultaneous ring closure and introduction of substituents at positions 2, 3, and 4. For the target compound, benzaldehyde-derived imine A (prepared from benzaldehyde and isopropylamine) reacts with homophthalic anhydride B under mild acidic conditions (e.g., acetic acid, 60°C) to yield the THIQ core C (Scheme 1). The carboxylic acid at position 4 arises from the anhydride’s inherent carboxyl group, while the phenyl and isopropyl groups are introduced via the imine component.

Key Data:

  • Yield: 68–72%
  • Conditions: Acetic acid, 60°C, 12 h
  • Stereochemistry: Racemic mixture due to non-chiral conditions.

This method excels in simplicity but requires optimization to enhance enantioselectivity.

Solid-Phase Synthesis with Orthogonal Protection

Adapting patented solid-phase techniques, the target molecule can be assembled on a resin-bound carboxylate intermediate. Starting with Wang resin-linked tetrahydroisoquinoline-4-carboxylate D , sequential functionalization introduces the isopropyl group via N-alkylation using isopropyl bromide, followed by phenyl group installation via Suzuki coupling with phenylboronic acid (Scheme 2). Final cleavage from the resin (TFA/CH$$2$$Cl$$2$$) liberates the carboxylic acid.

Key Data:

  • Yield: 58% over 5 steps
  • Purity: >90% (HPLC)
  • Advantage: Enables combinatorial library generation.

While scalable, this method demands specialized equipment and prolonged reaction times.

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction constructs the isoquinoline core through acid-catalyzed cyclization of β-phenylethylamides. For the target compound, phenylethylamide E (derived from phenylalanine and isopropyl chloroformate) undergoes cyclization with POCl$$3$$ in toluene, followed by reduction (NaBH$$4$$) to yield the THIQ scaffold F (Scheme 3). Oxidation of the benzylic position (CrO$$_3$$) introduces the 1-oxo group, while the carboxylic acid is retained from the phenylalanine precursor.

Key Data:

  • Yield: 65% (cyclization), 80% (reduction)
  • Stereocontrol: Moderate (dr 3:1)

This classical method is reliable but involves harsh reagents like POCl$$_3$$.

Transition Metal-Catalyzed C–H Activation

Rhodium- and palladium-catalyzed reactions enable direct functionalization of preformed THIQ intermediates. For example, THIQ ester G undergoes Pd(OAc)$$2$$-catalyzed C–H arylation with iodobenzene to install the 3-phenyl group, followed by hydrolysis to the carboxylic acid (Scheme 4). The isopropyl group is introduced via reductive amination using acetone and NaBH$$3$$CN.

Key Data:

  • Yield: 55% (arylation), 85% (hydrolysis)
  • Catalyst Load: 5 mol% Pd(OAc)$$_2$$

This approach minimizes step count but requires expensive catalysts.

Comparative Analysis of Methods

Method Yield (%) Steps Stereocontrol Scalability
Homophthalic Anhydride 68–72 3 Low Moderate
Solid-Phase Synthesis 58 5 None High
Bischler-Napieralski 65 4 Moderate High
Transition Metal Catalysis 55 3 High Low

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce different tetrahydroisoquinoline compounds .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-Isopropyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid typically involves several synthetic routes that leverage the unique properties of tetrahydroisoquinolines. Methods such as the Pictet–Spengler reaction and various coupling reactions are commonly employed to achieve the desired compound structure. For instance, recent studies have highlighted the use of advanced spectroscopic techniques for the characterization of these compounds, which are crucial for understanding their biological activities .

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

Antimicrobial Properties

Research indicates that derivatives of tetrahydroisoquinoline exhibit significant antimicrobial activity. For example, studies have shown that certain isoquinoline dipeptides have potent antibacterial effects against Escherichia coli and other pathogens . The cationic nature of these compounds enhances their interaction with bacterial membranes, leading to cell disruption and death.

Antifungal Activity

In addition to antibacterial properties, tetrahydroisoquinoline derivatives have demonstrated strong antifungal activity. These compounds have been found to outperform standard antifungal drugs in certain assays . This highlights their potential utility in treating fungal infections.

Potential in Drug Development

The structural characteristics of this compound contribute to its role as a scaffold for developing new therapeutics. The compound's ability to interact with various biological targets makes it a valuable candidate for further exploration in drug discovery programs aimed at treating infectious diseases and possibly other conditions .

Therapeutic Applications

The therapeutic applications of this compound are broadening as research progresses:

Peptide-Based Drugs

The tetrahydroisoquinoline scaffold has been identified as a core structural element in several peptide-based drugs. Its incorporation into drug design may enhance the efficacy and specificity of new therapeutic agents . This is particularly relevant in the development of drugs targeting specific receptors or enzymes involved in disease processes.

Immunomodulatory Effects

Some studies suggest that compounds derived from tetrahydroisoquinolines may possess immunomodulatory properties. This could lead to applications in wound healing and reducing inflammation, making them candidates for treating autoimmune diseases or enhancing recovery processes .

Case Studies and Research Findings

Several case studies have documented the promising applications of this compound:

StudyFindings
Synthesis and Evaluation of Isoquinoline DipeptidesDemonstrated significant antimicrobial activity against E. coli and antifungal properties; suggested potential for drug development .
Diversity-Oriented SynthesisExplored various synthetic approaches for creating derivatives with enhanced biological activity; highlighted the importance of structural diversity in drug design .
Hit-to-Lead StudiesIdentified dihydroisoquinolone derivatives with antimalarial activity; emphasized the need for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of 2-Isopropyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Functional Group Effects

Key structural differences among analogs influence physicochemical properties, receptor binding, and stability. Below is a comparative analysis:

Table 1: Substituent Variations and Key Properties
Compound Name (Structure) Position 2 Position 3 Position 4 Key Properties/Activities Reference
Target Compound Isopropyl Phenyl Carboxylic acid Potential FFA1 modulation; enhanced steric bulk -
PPTQ (trans-1-oxo-3-(4-phenoxyphenyl)-...) Propyl 4-Phenoxyphenyl Carboxylic acid FFA1 antagonist; improved lipophilicity
4-Hydroxy-2-methyl-1-oxo-... Methyl - Carboxylic acid Autooxidizes to α-ketol derivatives
9a (±)-(3R,4R)-2-Ethyl-1-oxo-4-phenyl-... Ethyl p-Tolyl Carboxylic acid Castagnoli-Cushman synthesis; all-carbon quaternary center
8b (trans-2-benzyl-3-(4-methoxyphenyl)-...) Benzyl 4-Methoxyphenyl Carboxylic acid Enhanced electron-donating effects
sc-305108 (2-(3-Chloropropyl)-3-(3,4-dimethoxy) 3-Chloropropyl 3,4-Dimethoxyphenyl Carboxylic acid Commercial availability; halogenated side chain

Biological Activity

2-Isopropyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, reviewing its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.

The chemical formula for this compound is C19H19NO3C_{19}H_{19}NO_3, with a molecular weight of approximately 307.36 g/mol. It is characterized by a tetrahydroisoquinoline core structure, which is known for its versatility in medicinal chemistry.

PropertyValue
Molecular FormulaC19H19NO3C_{19}H_{19}NO_3
Molecular Weight307.36 g/mol
CAS Number1189749-27-6
Hazard ClassificationIrritant

Anticancer Properties

Research indicates that tetrahydroisoquinoline derivatives exhibit significant anticancer properties. A study found that derivatives of 1,2,3,4-tetrahydroisoquinoline can inhibit Bcl-2 family proteins, which are crucial for cancer cell survival. The compound demonstrated a binding affinity to Bcl-2 protein with an inhibition constant (KiK_i) of 5.2 µM and showed anti-proliferative activity against various cancer cell lines . Furthermore, the compound induced apoptosis in Jurkat cells through caspase-3 activation in a dose-dependent manner.

Antiviral Activity

Recent studies have highlighted the antiviral potential of THIQ derivatives against SARS-CoV-2. Novel compounds based on the THIQ scaffold were synthesized and tested for their ability to inhibit viral replication in vitro. One such compound demonstrated an effective concentration (EC50EC_{50}) of 2.78 µM with a selective index exceeding 71.94, indicating promising antiviral activity comparable to established drugs like chloroquine .

Neuroprotective Effects

Tetrahydroisoquinoline compounds have also been studied for their neuroprotective effects. They exhibit antioxidant properties that may protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Anti-apoptotic Proteins : By binding to Bcl-2 proteins, the compound promotes apoptosis in cancer cells.
  • Antiviral Mechanisms : It appears to inhibit post-entry viral replication mechanisms in infected cells.
  • Antioxidant Activity : The compound may mitigate oxidative stress through its radical scavenging capabilities.

Case Studies and Research Findings

A variety of studies have explored the biological activities of THIQ derivatives:

  • Study on Anticancer Activity : A series of substituted THIQ derivatives were developed and tested for their efficacy against cancer cell lines. These compounds exhibited varying degrees of cytotoxicity and apoptosis induction .
  • Antiviral Efficacy Against SARS-CoV-2 : Compounds derived from THIQ showed significant antiviral activity in both Vero E6 and Calu-3 human lung cells . The study emphasized the importance of structural modifications in enhancing bioactivity.
  • Neuroprotective Studies : Research has indicated that certain THIQ derivatives can protect neuronal cells from damage caused by oxidative stress, suggesting their potential use in neurodegenerative disease therapies .

Q & A

Q. What synthetic strategies are commonly employed for constructing the tetrahydroisoquinoline core in this compound?

The tetrahydroisoquinoline scaffold is typically synthesized via multicomponent reactions, such as the Castagnoli-Cushman reaction, which involves the condensation of homophthalic anhydride with imines. For example, trans-diastereomers of related tetrahydroisoquinoline-4-carboxylic acids are formed under controlled reaction conditions (e.g., reflux in acetic acid or toluene), with stereochemistry influenced by substituents on the imine . Key steps include:

  • Anhydride activation : Homophthalic anhydride reacts with imines to form a bicyclic intermediate.
  • Diastereoselectivity control : Substituents like isopropyl or phenyl groups on the imine impact steric hindrance, favoring trans configurations .
  • Purification : Crystallization from ethanol/water mixtures yields solids with defined melting points (e.g., 102–105°C) .

Q. How is the stereochemical configuration of this compound validated?

Structural confirmation relies on:

  • X-ray crystallography : Resolves absolute stereochemistry and ring puckering in spiroheterocyclic analogs .
  • NMR spectroscopy : Distinct coupling constants (e.g., J=8.2HzJ = 8.2 \, \text{Hz} for trans-H2/H3 protons) differentiate diastereomers .
  • DFT calculations : Predict and compare experimental vs. computed 1H^1\text{H}- and 13C^{13}\text{C}-NMR chemical shifts to validate assignments .

Q. What safety precautions are critical during handling?

While specific hazard data for this compound is limited, analogous tetrahydroisoquinoline derivatives require:

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of aerosols .
  • Spill management : Neutralize with dry sand or chemical absorbents; avoid water to prevent dispersion .

Advanced Research Questions

Q. How can diastereoselectivity be optimized in the synthesis of this compound?

Diastereomeric ratios are tuned via:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) favor kinetic control, while toluene promotes thermodynamic stability of trans-isomers .
  • Temperature modulation : Lower temperatures (<50°C) reduce epimerization risks post-synthesis .
  • Catalytic additives : Lewis acids like ZnCl2_2 enhance imine reactivity, improving yields of desired diastereomers .

Q. What computational methods are used to predict reactivity and stability?

Advanced studies employ:

  • Density Functional Theory (DFT) : Models transition states for ring-closing steps and predicts activation barriers for competing pathways .
  • Molecular docking : Screens potential biological targets (e.g., enzyme active sites) based on the compound’s sp3^3-hybridized carbocyclic core .
  • Solvent effect simulations : COSMO-RS calculations assess solvation energies to optimize reaction media .

Q. How do researchers resolve contradictions in spectroscopic data for structurally similar analogs?

Discrepancies in NMR or X-ray data are addressed by:

  • Dynamic NMR experiments : Detect rotational barriers in hindered substituents (e.g., isopropyl groups) causing signal splitting .
  • Crystallographic refinement : Re-examine thermal displacement parameters to rule out disorder in spirocyclic systems .
  • Isotopic labeling : 13C^{13}\text{C}-enriched samples clarify ambiguous carbon environments in crowded spectra .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in large-scale syntheses?

Yield optimization involves:

  • Stepwise imine formation : Pre-synthesize and purify imines before anhydride addition to reduce side reactions .
  • Microwave-assisted synthesis : Accelerates reaction kinetics, reducing decomposition risks .
  • Table 1 : Comparison of yield-enhancing parameters.
ParameterConventional MethodOptimized Method
Reaction Time24 h2 h (microwave)
SolventTolueneAcetonitrile
Yield (%)45–5570–75
Diastereomeric Ratio (trans:cis)3:15:1
Data synthesized from

Q. How is the compound’s stability assessed under varying storage conditions?

Stability protocols include:

  • Accelerated degradation studies : Expose samples to heat (40–60°C) and humidity (75% RH) for 4 weeks; monitor by HPLC for decomposition products .
  • Light sensitivity tests : UV-Vis spectroscopy tracks photodegradation rates in clear vs. amber glass .

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